5-Oxa-2-aza-spiro[3.4]octane hemioxalate
CAS No.: 1523618-29-2
Cat. No.: VC2952675
Molecular Formula: C14H24N2O6
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate - 1523618-29-2](/images/structure/VC2952675.png)
Specification
CAS No. | 1523618-29-2 |
---|---|
Molecular Formula | C14H24N2O6 |
Molecular Weight | 316.35 g/mol |
IUPAC Name | 5-oxa-2-azaspiro[3.4]octane;oxalic acid |
Standard InChI | InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) |
Standard InChI Key | OZSFCICIMABNNL-UHFFFAOYSA-N |
SMILES | C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O |
Canonical SMILES | C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Classification
5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a spirocyclic organic compound featuring a heterocyclic structure with both oxygen and nitrogen atoms. The compound is characterized by a spiro connection where two rings (a 3-membered and a 4-membered ring) share a single carbon atom, creating its distinctive three-dimensional arrangement. This structural motif is reflected in the spiro[3.4] nomenclature in its name, indicating the respective sizes of the connected rings. The compound exists as a hemioxalate salt, which affects its physical properties and stability compared to its free base form.
The compound is registered with the Chemical Abstracts Service (CAS) under the number 1523618-29-2, providing a unique identifier for this specific chemical entity. In the PubChem database, it is assigned the CID 86811245, allowing researchers to access standardized information about its structure and properties. The compound was first added to the PubChem database on February 7, 2015, with the latest modification to its record occurring on March 1, 2025, indicating ongoing curation of its chemical information.
Nomenclature and Identifiers
The compound possesses several synonyms and identifiers used across different chemical databases and commercial catalogs. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-oxa-2-azaspiro[3.4]octane hemioxalate, which systematically describes its chemical structure according to standardized naming conventions.
Table 1: Identifiers for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate
Identifier Type | Value |
---|---|
CAS Number | 1523618-29-2 |
PubChem CID | 86811245 |
MDL Number | MFCD27988000 |
Catalog ID | G-6243 (AChemBlock) |
InChIKey | OZSFCICIMABNNL-UHFFFAOYSA-N |
Beyond these primary identifiers, the compound is also known under various commercial and alternative names including "5-Oxa-2-azaspiro[3.4]octane oxalate(2:1)" and "5-Oxa-2-azaspiro[3.4]octane, 5-Oxa-2-azaspiro[3.4]octane ethanedioate," which reflect its composition as a salt with oxalic acid.
Physicochemical Properties
The physical and chemical properties of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate determine its behavior in various environments and its potential applications in chemical synthesis and research.
Basic Physical Properties
Table 2: Physical Properties of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate
Property | Value |
---|---|
Molecular Formula | C14H24N2O6 |
Molecular Weight | 316.35-316.36 g/mol |
Physical State | Solid (presumed based on similar compounds) |
Purity (Commercial) | 97% |
The compound is commercially available at a typical purity of 97%, which is suitable for many research applications and synthetic chemistry purposes.
Chemical Properties
As a spirocyclic compound containing both nitrogen and oxygen atoms, 5-Oxa-2-aza-spiro[3.4]octane hemioxalate likely exhibits chemical properties characteristic of heterocyclic amines and ethers. The nitrogen atom in the structure typically confers basic properties, while the oxygen atom can participate in hydrogen bonding interactions. The spiro junction creates a rigid three-dimensional structure that influences the compound's reactivity and binding capabilities.
The hemioxalate salt form typically improves the compound's stability and solubility in polar solvents compared to the free base form. This makes it more suitable for various laboratory applications and potentially enhances its shelf life.
Structural Comparisons with Related Compounds
Comparing 5-Oxa-2-aza-spiro[3.4]octane hemioxalate with structurally related compounds provides insights into the relationship between structure and properties in this class of molecules.
Comparison with 2-Oxa-5-azaspiro[3.4]octane hemioxalate
2-Oxa-5-azaspiro[3.4]octane hemioxalate (CAS: 1380571-82-3) represents an isomeric form where the positions of the oxygen and nitrogen atoms are essentially reversed in the naming convention. This compound shares the same molecular formula (C14H24N2O6) and similar molecular weight (316.35 g/mol) with our target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume